molecular formula C8H19NO2 B564740 2-[(2-Diethyl-d10)aminoethoxy]ethanol CAS No. 1189917-69-8

2-[(2-Diethyl-d10)aminoethoxy]ethanol

Número de catálogo: B564740
Número CAS: 1189917-69-8
Peso molecular: 171.306
Clave InChI: VKBVRNHODPFVHK-MWUKXHIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[(2-Diethyl-d10)aminoethoxy]ethanol, also known as 2-[(2-Diethyl-d10)aminoethoxy]ethanol, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 171.306. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Diethyl-d10)aminoethoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Diethyl-d10)aminoethoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBVRNHODPFVHK-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCOCCO)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675841
Record name 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189917-69-8
Record name 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 2-[(2-Diethyl-d10)aminoethoxy]ethanol (CAS 1189917-69-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Diethyl-d10)aminoethoxy]ethanol, with the CAS registry number 1189917-69-8, is a stable isotope-labeled compound of significant interest in the field of pharmaceutical research and development. Specifically, it serves as a crucial internal standard in bioanalytical studies. This guide provides a comprehensive overview of its properties, applications, and the scientific principles underpinning its use.

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H or D), into a molecule.[1] This technique is invaluable in pharmacokinetic and metabolic studies, as it allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry.[2] 2-[(2-Diethyl-d10)aminoethoxy]ethanol is the deuterated analogue of a metabolite of several widely used pharmaceuticals, making it an ideal tool for accurate quantification in complex biological matrices.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-[(2-Diethyl-d10)aminoethoxy]ethanol and its Non-Deuterated Analogue

Property2-[(2-Diethyl-d10)aminoethoxy]ethanol2-(2-aminoethoxy)ethanol (AEE)
CAS Number 1189917-69-8[3]929-06-6[4]
Molecular Formula C₈H₉D₁₀NO₂[5]C₄H₁₁NO₂[4]
Molecular Weight 171.30 g/mol [5]105.14 g/mol
Appearance Inferred to be a colorless liquidColorless to light yellow clear liquid[6]
Boiling Point Not available222.5 - 223.8 °C[7]
Melting Point Not available-12.5 °C[7]
Water Solubility Inferred to be high1.0 x 10⁶ mg/L at 25°C (miscible)[7]
Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of 2-[(2-Diethyl-d10)aminoethoxy]ethanol is expected to be significantly simplified compared to its non-deuterated counterpart due to the replacement of ten protons with deuterium. The primary signals would arise from the non-deuterated positions.

  • ¹H NMR (Predicted): The spectrum would likely show signals corresponding to the protons on the ethoxy and ethanol backbone. The characteristic signals of the ethyl groups would be absent. For comparison, the ¹H NMR spectrum of the non-deuterated analogue, 2-(2-aminoethoxy)ethanol, shows signals around 3.70 ppm (-OCH₂-), 3.56 ppm (-CH₂OH), 3.52 ppm (-OCH₂-), and 2.87 ppm (-CH₂NH₂).[8]

  • ¹³C NMR (Predicted): The ¹³C NMR spectrum is expected to show four distinct carbon signals corresponding to the carbon backbone. The signals for the deuterated diethyl groups would be significantly attenuated and split due to coupling with deuterium. For comparison, the two carbon environments in the non-deuterated ethanol backbone appear at approximately 50-65 ppm for the carbon bearing the hydroxyl group and lower for the other carbons.[9]

Mass Spectrometry (MS):

Mass spectrometry is the key analytical technique where the utility of this deuterated compound is realized. The mass difference of 10 atomic mass units compared to the non-deuterated analogue allows for clear differentiation in a mass spectrometer.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 172.3.

  • Fragmentation: The fragmentation pattern would be a valuable tool for structural confirmation and for developing multiple reaction monitoring (MRM) methods in quantitative analysis.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach would involve the reaction of a deuterated diethylamine with a suitable protected 2-(2-chloroethoxy)ethanol, followed by deprotection.

G Diethyl-d10-amine Diethyl-d10-amine Intermediate Protected Intermediate Diethyl-d10-amine->Intermediate Nucleophilic Substitution 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol->Intermediate Final_Product 2-[(2-Diethyl-d10)aminoethoxy]ethanol Intermediate->Final_Product Deprotection G cluster_0 Parent Drugs cluster_1 Metabolism / Degradation cluster_2 Analyte & Internal Standard Butamirate Butamirate Process In vivo / In vitro Butamirate->Process Oxeladin Oxeladin Oxeladin->Process Oxybutynin Oxybutynin Oxybutynin->Process Metabolite 2-[(2-Diethyl)aminoethoxy]ethanol Process->Metabolite IS 2-[(2-Diethyl-d10)aminoethoxy]ethanol Metabolite->IS Isotopic Analogue

Sources

Methodological & Application

Application Note: Quantitative Determination of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in human plasma. The protocol outlines a straightforward protein precipitation-based sample preparation procedure and optimized chromatographic and mass spectrometric conditions. The method is validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or toxicokinetic studies involving this analyte.

Introduction: The Rationale for a Validated Bioanalytical Method

The quantitative analysis of exogenous compounds in biological matrices is a cornerstone of drug discovery and development, providing critical data for understanding the pharmacokinetic and toxicokinetic profiles of new chemical entities.[3][5] 2-[(2-Diethyl-d10)aminoethoxy]ethanol is a deuterated analog, often used as an internal standard in the analysis of its non-labeled counterpart.[6][7] However, its direct quantification may be necessary in studies employing it as a metabolic tracer.

The inherent complexity of biological matrices like plasma necessitates highly selective and sensitive analytical methods to ensure data accuracy and reliability.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior specificity and sensitivity.[2][9] The development and validation of such methods must adhere to stringent regulatory guidelines to ensure the integrity of the data submitted for regulatory review.[2][5][10]

This application note provides a comprehensive, step-by-step protocol for the quantification of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in human plasma. We will delve into the causality behind the experimental choices, from sample preparation to the selection of mass spectrometric parameters, to provide a scientifically sound and readily implementable method.

Method Overview: A Systematic Approach

The bioanalytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Internal Standard Spiking Sample->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow for the quantification of 2-[(2-Diethyl-d10)aminoethoxy]ethanol.

Experimental Protocols

Materials and Reagents
  • 2-[(2-Diethyl-d10)aminoethoxy]ethanol (Analyte)

  • 2-(2-diethylaminoethoxy)ethanol (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water. The choice of IS concentration should result in a consistent and reproducible response in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[11][12][13] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules in solution.[12][13]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly (2-3 seconds).

  • Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant. This step is crucial to ensure compatibility with the aqueous mobile phase and improve peak shape during chromatography.

  • Seal the plate or vials and place in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS System and Operating Conditions

ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
MRM Transitions Analyte: To be determined by infusionIS: To be determined by infusion
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Note: MRM transitions and collision energies must be empirically determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[1][2][4]

Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Range

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The curve should be fitted with a linear, weighted (1/x or 1/x²) regression. The correlation coefficient (r²) should be ≥ 0.99. The calibration range should be appropriate for the expected concentrations in study samples.

Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing replicate (n≥5) quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low3.02.9096.76.2
Medium5051.5103.04.1
High150147.098.03.5
Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.[8][9][14][15] It is a critical parameter to evaluate in LC-MS/MS-based bioanalysis.[8][16]

Protocol to Assess Matrix Factor (MF):

  • Extract blank plasma from at least six different sources.

  • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (post-extraction spike).

  • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the Matrix Factor: MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

  • The IS-normalized MF should be calculated, and the CV of the IS-normalized MF across the different lots of plasma should be ≤15%.

Recovery

The extraction recovery of the analyte and IS from the biological matrix should be consistent and reproducible.

Protocol to Assess Recovery:

  • Compare the peak areas of the analyte and IS from pre-spiked extraction samples with those from post-spiked extraction samples at three QC levels (low, medium, and high).

  • Recovery (%) = (Mean Peak Area of Pre-spiked Samples / Mean Peak Area of Post-spiked Samples) x 100

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in human plasma using LC-MS/MS. The described method, incorporating a simple protein precipitation step and optimized LC-MS/MS conditions, is suitable for high-throughput analysis. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible data that meets regulatory expectations for bioanalytical studies.

References

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Vertex AI Search.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Premier Research.
  • What is Solid Phase Extraction (SPE)?
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Sandle, T. (2023, January 11).
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Vishwanathan, K., et al. (2007). Matrix effects in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Liu, A., & Wang, Y. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Bioanalytical Method Validation for Biomarkers Guidance. (2024, January 21). U.S. Department of Health and Human Services.
  • MacNeill, R. (2016, August 19).
  • An Introduction to Solid Phase Extraction (SPE). (2017, January 10). Bio-Analysis Centre.
  • Bioanalytical Method Validation. (2001, May). U.S.
  • Oliver, M., Liddicoat, T., & Meadows, K. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • Mercolini, L., & Protti, M. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Molecules, 28(5), 2385.
  • Bioanalytical method validation emea. (2014, October 15). Slideshare.
  • Zhao, L., & Juck, M.
  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? (2012, September 29).
  • Chloroform-methanol extraction of proteins. (2015, April 21). The Drummond Lab.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Protein precipit
  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Technology Networks.
  • Sample Prepar
  • Bioanalytical sample prepar
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • 2-[(2-Diethyl-d10)aminoethoxy]ethanol. Santa Cruz Biotechnology.
  • 2-[(2-Diethyl-d10)aminoethoxy]ethanol. ChemicalBook.
  • 2-[(2-Diethyl-d10)aminoethoxy]ethanol. CRO Splendid Lab Pvt. Ltd.
  • Ethanol, 2-(2-aminoethoxy)-. US EPA.
  • 1189917-69-8| Chemical Name : 2-[(2-Diethyl-d10)aminoethoxy]ethanol.
  • Rao, Y., et al. (2020). An LC-MS/MS method for comparing the stability of ethanol's non-oxidative metabolites in dried blood spots during 90 days. Alcohol, 83, 29-35.
  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021, September 27). University of Tartu.
  • Prasain, J. Quantitative analysis of small molecules in biological samples.
  • Rehder Silinski, M. A., et al. (2017). Development of an Analytical Method for Quantitation of 2,2ʹ-Dimorpholinodiethyl Ether (DMDEE) in Rat Plasma, Amniotic Fluid and Fetal Homogenate by UPLC–MS-MS for Determination of Gestational and Lactational Transfer in Rats. Journal of analytical toxicology, 41(8), 725–732.
  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933.
  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Kumihashi, M., et al. (2019). Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. Legal Medicine, 38, 33-36.
  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
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Sources

Synthesis and Application of 2-[(2-Diethyl-d10)aminoethoxy]ethanol: A Deuterated Internal Standard for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmacokinetics

In the landscape of modern pharmaceutical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Pharmacokinetic (PK) studies, which delineate the journey of a drug through the body, rely on highly accurate and precise bioanalytical methods. Stable isotope-labeled (SIL) internal standards are indispensable tools in these analyses, particularly for quantitative mass spectrometry (MS).[1][2] By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL internal standard can be differentiated from the unlabeled analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][3][4] This allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible data.[2][5][6]

2-[(2-Diethyl-d10)aminoethoxy]ethanol is a deuterated analog of a common structural motif found in several pharmaceutical compounds. Its application as a labeled internal standard is particularly relevant in the bioanalysis of drugs such as Butamirate, a cough suppressant, and in monitoring the degradation of compounds like Oxeladin citrate and Oxybutynin hydrochloride.[7][8] The presence of the ten deuterium atoms on the diethylamino group provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte in MS-based assays. This application note provides a detailed protocol for the synthesis, purification, and characterization of 2-[(2-Diethyl-d10)aminoethoxy]ethanol, as well as an overview of its application in pharmaceutical research.

Synthesis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol

The synthesis of the target molecule is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[9][10][11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, we will first prepare the key intermediate, 2-(2-chloroethoxy)ethanol, from 2-(2-aminoethoxy)ethanol. This intermediate is then reacted with deuterated diethylamine (diethyl-d10-amine) to yield the final product.

Reaction Scheme

Synthesis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol cluster_0 Step 1: Synthesis of 2-(2-chloroethoxy)ethanol cluster_1 Step 2: Williamson Ether Synthesis A 2-(2-aminoethoxy)ethanol C 2-(2-chloroethoxy)ethanol A->C SOCl2, Chloroform, 0°C to reflux B Thionyl chloride (SOCl2) D 2-(2-chloroethoxy)ethanol F 2-[(2-Diethyl-d10)aminoethoxy]ethanol D->F Diethyl-d10-amine, NaH, THF, reflux E Diethyl-d10-amine G Base (e.g., NaH) H Solvent (e.g., THF) Bioanalytical Workflow A Biological Sample (e.g., Plasma) B Spike with 2-[(2-Diethyl-d10)aminoethoxy]ethanol (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Quantification of Analyte E->F

Sources

Detection limits of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in urine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Quantification and Detection Limits of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in Urine

Executive Summary & Scientific Context

This protocol details the detection, quantification, and limit determination of 2-[(2-Diethyl-d10)aminoethoxy]ethanol (d10-DEAE). While structurally identical to the pharmaceutical intermediate and metabolite 2-[(2-Diethylamino)ethoxy]ethanol (CAS 140-82-9), the d10-isotopolog is primarily utilized in two distinct high-value scenarios:

  • Internal Standard (IS) Validation: Verifying that the IS used for quantifying the parent compound does not contain undeuterated impurities (cross-signal interference) and determining the minimum concentration required for stable signal response.

  • Tracer Studies (DMPK): Direct quantification of the deuterated analog in "micro-dosing" or metabolic flux studies where the d10-variant is the administered test article.

The Challenge: Small polar amines like DEAE exhibit poor retention on standard C18 columns and suffer from significant ion suppression in urine matrices due to salts and urea. This guide utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction combined with High-pH Reversed-Phase Chromatography to achieve sub-ng/mL detection limits.

Chemical Properties & Mass Spectrometry Strategy

To design a robust method, we must exploit the physicochemical properties of the analyte.

PropertyValue (Parent/d10)Impact on Protocol
Formula C₈H₁₉NO₂ / C₈H₉D₁₀NO₂Mass Shift: The +10 Da shift (two -C₂D₅ groups) prevents isotopic overlap with the parent.
MW ~161.2 Da / ~171.3 DaPrecursor Ion: [M+H]⁺ = 172.3 m/z.
pKa ~9.5 (Tertiary Amine)Extraction: Positively charged at pH < 7. Ideal for Cation Exchange (MCX).
LogP ~0.6 (Polar)Chromatography: Requires High pH mobile phase to deprotonate (neutralize) for C18 retention, or HILIC.
MS/MS Transitions (MRM)

Note: Transitions must be optimized on the specific instrument.

  • Precursor: 172.3 m/z ([M+H]⁺)

  • Quantifier Product: 128.2 m/z (Loss of deuterated diethylamine moiety or ether cleavage)

  • Qualifier Product: 82.1 m/z (Characteristic amine fragment)

Experimental Protocol

A. Reagents & Materials
  • Standards: 2-[(2-Diethyl-d10)aminoethoxy]ethanol (Custom synthesis or isotope lab).

  • Matrix: Drug-free human urine.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Mobile Phases:

    • A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (High pH).

    • B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (MCX SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar amino-alcohols. MCX provides an orthogonal cleanup mechanism (Charge + Hydrophobicity).

  • Aliquot: Transfer 200 µL Urine to a 1.5 mL tube.

  • Hydrolysis (Optional): If measuring total metabolite (conjugated + free), add 50 µL

    
    -Glucuronidase solution and incubate at 37°C for 2 hours.
    
  • Acidification: Add 200 µL 4% H₃PO₄. (Ensures analyte is protonated:

    
    ).
    
  • Condition SPE: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply acidified sample to cartridge. Flow < 1 mL/min.[1]

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; analyte remains bound by charge).

  • Elute: 2 x 250 µL of 5% NH₄OH in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitute: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A:B (90:10).

C. LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

Determination of Detection Limits (LOD & LLOQ)

The "Detection Limit" is not a single static number; it is a validated performance characteristic. We define two critical thresholds per FDA/EMA guidelines.

Definitions
  • LOD (Limit of Detection): The lowest concentration where the signal is reliably distinguished from background noise (S/N

    
     3:1).[2] Qualitative only.
    
  • LLOQ (Lower Limit of Quantitation): The lowest concentration that can be quantified with acceptable precision (CV < 20%) and accuracy (80-120%), typically requiring S/N

    
     10:1.
    
Workflow: The Signal-to-Noise Approach

Figure 1: Decision logic for establishing LOD and LLOQ in bioanalytical validation.

Calculation Protocol
  • Blank Analysis: Inject 6 lots of blank urine to establish the baseline noise amplitude (

    
    ).
    
  • Spike Analysis: Inject low-concentration spikes. Measure peak height (

    
    ).
    
  • Formula:

    
    [3]
    
    • Note: Modern software (Analyst, MassHunter) calculates this automatically using the RMS (Root Mean Square) noise algorithm.

Expected Performance Metrics

Based on the structural class (amino-ethoxy-ethanol), the following limits are achievable with the described MCX-LC-MS/MS method:

ParameterExpected LimitNotes
LOD 0.1 - 0.5 ng/mL Heavily dependent on matrix cleanliness (SPE efficiency).
LLOQ 1.0 - 5.0 ng/mL Must meet FDA criteria: Precision

20%, Accuracy 80-120%.
Linearity 1.0 - 1000 ng/mL Quadratic regression (1/x²) is common for wide dynamic ranges.

Critical Validation: Isotopic Interference (Crosstalk)

When dealing with d10-analogs, you must validate that the deuterated compound does not interfere with the detection of the non-deuterated parent (and vice versa).

Experiment:

  • IS Purity Check: Inject a high concentration of d10-DEAE (e.g., 1000 ng/mL) without the parent compound.

  • Monitor Parent Channel: Watch the transition for the non-deuterated parent (162.2

    
     118.1).
    
  • Acceptance Criteria: The signal in the parent channel must be < 20% of the parent's LLOQ .

    • Why this matters: If your d10 standard is only 99% pure, 1% is the non-deuterated parent. At 1000 ng/mL IS, you are artificially adding 10 ng/mL of "parent" to every sample, making it impossible to detect low levels of the actual analyte.

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for improving detection limits.

  • Issue: Poor Peak Shape (Tailing).

    • Cause: Interaction of the amine with residual silanols on the column.

    • Fix: Ensure Mobile Phase A pH is > 9.5 (High pH method) or use a dedicated column like Waters BEH Amide (HILIC).

  • Issue: High Background Noise.

    • Cause: Urea or creatinine interference.

    • Fix: Increase the wash strength in the SPE step (e.g., 5% Methanol

      
       20% Methanol) before elution.
      

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8823, 2-[2-(Diethylamino)ethoxy]ethanol. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kromidas, S. (2011). Limit of Detection (LOD) and Limit of Quantification (LOQ): The specific requirements of the pharmacopoeias. Wiley-VCH.

Sources

Troubleshooting & Optimization

Minimizing deuterium exchange in 2-[(2-Diethyl-d10)aminoethoxy]ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the analysis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol. This molecule is a crucial stable isotope-labeled (SIL) internal standard (IS) used in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its structural identity to the analyte ensures it effectively tracks the analyte throughout sample preparation and analysis, correcting for variability.[2][3] However, the presence of deuterium atoms, especially on or near heteroatoms, introduces the risk of deuterium back-exchange with protons from the surrounding environment (e.g., solvents, biological matrix).[4] This guide provides in-depth troubleshooting advice and validated protocols to help you maintain the isotopic integrity of your internal standard and ensure the accuracy and reliability of your data.

Fundamental Principles: The Challenge of Deuterium Exchange

Deuterium exchange is a chemical reaction where a deuterium atom on your internal standard is replaced by a hydrogen atom from a protic solvent like water.[5] This process, often referred to as back-exchange, is a significant concern because it converts your deuterated standard (d10) into lighter isotopic forms (d9, d8, etc.), and in some cases, even into the unlabeled analyte itself.[4] This compromises the accuracy of your quantitative results.

The exchange primarily occurs at labile positions, which are hydrogens attached to heteroatoms like oxygen (-OH) and nitrogen (-NH). For 2-[(2-Diethyl-d10)aminoethoxy]ethanol, the hydroxyl proton is extremely labile. While the deuterium atoms in the diethyl-d10 group are on carbon atoms and thus more stable, the conditions of your analysis can still promote exchange.[6]

The rate of this exchange is highly dependent on several factors:

  • pH: The exchange is catalyzed by both acid and base.[7] The minimum rate of exchange typically occurs in an acidic pH range, often around pH 2.5-3.0.[8][9]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of exchange.[10][11]

  • Time: The longer your sample is exposed to exchange-promoting conditions, the greater the extent of back-exchange will be.[12]

  • Solvent Composition: The presence of protic solvents (water, methanol) is necessary for the exchange to occur.

Frequently Asked Questions (FAQs)

Q1: I see a small peak for the unlabeled analyte in my blank samples that only contain the deuterated internal standard. What's causing this?

A1: This is a classic sign of either isotopic impurity in your standard or in-source back-exchange. First, verify the isotopic purity of your internal standard from the Certificate of Analysis provided by the supplier.[13][14] It should be ≥98%. If the purity is confirmed, the issue may be back-exchange occurring in the mass spectrometer's ion source, which can be mitigated by optimizing source temperature and gas flows.

Q2: My calibration curve is non-linear at the high end. Could this be related to the internal standard?

A2: Yes. If you are using a very high concentration of the internal standard, the small percentage of unlabeled impurity can become a significant contributor to the analyte signal, causing a positive bias at the lower end of the curve and potential non-linearity.[15] It is recommended to use the lowest possible concentration of the internal standard that provides a robust and reproducible signal.[13]

Q3: The retention time of my deuterated standard is slightly earlier than my analyte. Is this a problem?

A3: This phenomenon, known as the "deuterium isotope effect," is not uncommon and is caused by the slightly different physicochemical properties of C-D bonds versus C-H bonds.[4][16] While a minor shift is often acceptable, a significant separation can be problematic. If the analyte and internal standard elute into different regions of the matrix effect, the internal standard will not accurately compensate for ion suppression or enhancement, leading to poor data quality.[4] If you observe this, consider adjusting your chromatographic gradient or column temperature to bring the peaks closer together.[13]

Q4: How can I quickly check if my sample handling procedure is causing deuterium exchange?

A4: Perform a simple bench-top stability test.[2] Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix. Analyze one set immediately (T=0). Leave the other set on the bench at room temperature for the maximum anticipated duration of your sample preparation workflow. Analyze the second set and compare the analyte/IS area ratios to the T=0 samples. A significant change (e.g., >15%) indicates that back-exchange is occurring during your sample handling.[2]

Troubleshooting Guide: Isolating and Solving Exchange Problems

Symptom Observed Potential Cause Recommended Action & Explanation
Increasing analyte/IS ratio over time in processed samples Post-extraction instability due to back-exchange. The processed sample extract may be in a solvent or at a pH that promotes exchange. After evaporation, reconstitute samples in a mobile phase with the optimal acidic pH (e.g., pH 2.5-3.0 with 0.1% formic acid) and analyze them promptly. Minimize time in the autosampler.[8][11]
Poor precision in QC samples and calibrators Inconsistent back-exchange across the batch. This often points to temperature or time variations. Ensure all samples are treated identically. Use a chilled autosampler (e.g., 4°C) to minimize exchange while samples are queued for injection.[10][17] Standardize all incubation times precisely.
High background signal for the analyte (d0) in blank matrix spiked only with IS (d10) 1. Isotopic impurity of the IS. 2. In-source back-exchange. 1. Confirm the isotopic purity from the vendor's CoA.[14] 2. Optimize MS source parameters. Lower the desolvation temperature and source gas flows as much as possible without sacrificing sensitivity. A hotter source can accelerate exchange.[8]
Significant retention time shift between analyte and IS Deuterium isotope effect. Adjust the LC method. A slower, shallower gradient or a lower column temperature can sometimes reduce the separation between the deuterated and non-deuterated compounds.[4][13] The goal is maximum co-elution to ensure the IS accurately corrects for matrix effects.

Visualizing the Problem: Mechanisms and Workflows

Mechanism of Deuterium Exchange

The exchange of deuterium for hydrogen is catalyzed by both acids and bases. The diagram below illustrates the general mechanism for an alcohol, which is the most labile site on your molecule.

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange RD_OH R-O-D Intermediate_Acid R-O⁺(D)-H RD_OH->Intermediate_Acid + H⁺ H3O H₃O⁺ RD_OH2 R-O-H Intermediate_Acid->RD_OH2 - D⁺ H2O_D H₂O-D⁺ RD_OH_B R-O-D Intermediate_Base R-O⁻ RD_OH_B->Intermediate_Base - D⁺ OH_minus OH⁻ RD_OH2_B R-O-H Intermediate_Base->RD_OH2_B + H⁺ H2O H₂O

Caption: Acid and base-catalyzed deuterium exchange at a hydroxyl group.

Recommended Analytical Workflow

To minimize back-exchange, every step of the workflow must be optimized for speed, low temperature, and acidic conditions.

G cluster_prep Sample Preparation (Minimize Time & Temperature) Sample 1. Sample Collection (Plasma/Urine) Spike 2. Spike with IS (Add IS early to correct for all steps) [21] Sample->Spike Precip 3. Protein Precipitation (Ice bath, Acetonitrile with 0.1% Formic Acid) Spike->Precip Centrifuge 4. Centrifugation (4°C, 10 min) Precip->Centrifuge Evap 5. Supernatant Evaporation (Low temperature, e.g., 30-40°C) Centrifuge->Evap Recon 6. Reconstitution (Mobile Phase A, pH 2.5-3.0) [1, 2] Evap->Recon Inject 7. LC-MS/MS Analysis (Chilled Autosampler, 4°C) [5, 10] Recon->Inject

Caption: Optimized workflow to minimize deuterium back-exchange.

Validated Experimental Protocol: Sample Preparation and LC-MS Analysis

This protocol is designed to minimize deuterium exchange for the quantification of an analyte using 2-[(2-Diethyl-d10)aminoethoxy]ethanol as an internal standard in human plasma.

Reagent Preparation
  • Precipitation Solvent: 0.1% (v/v) Formic Acid in Acetonitrile. Prepare fresh and keep chilled.

  • Reconstitution Solvent (Mobile Phase A): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Internal Standard Working Solution: Prepare a solution of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in 50:50 acetonitrile:water at a concentration that yields a robust signal without being excessively high.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes and place them in an ice bath.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the appropriate tube.

  • Add 10 µL of the Internal Standard Working Solution to every tube. Vortex briefly.

  • Add 150 µL of ice-cold Precipitation Solvent to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 100 µL of Reconstitution Solvent (Mobile Phase A).

  • Seal the plate or vials and place in a chilled autosampler (set to 4-10°C) for immediate analysis.

LC-MS/MS Conditions
  • LC Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 35°C (A slightly lower temperature can be tested to improve co-elution if needed).

  • Autosampler Temperature: 4°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Parameters: Monitor and optimize desolvation temperature and gas flows to be as low as possible while maintaining signal intensity.

By implementing these rigorous procedures and understanding the underlying chemical principles, researchers can effectively minimize deuterium exchange, ensuring the highest level of data integrity in their bioanalytical studies.

References

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC. (n.d.).
  • Englander, S. W., et al. (2025, August 9). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate.
  • de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Chambers, E. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation.
  • Guttman, M., et al. (2022, June 22). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.
  • Deng, W., et al. (2022, September 27). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Springer.
  • van de Merbel, N. C., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • BenchChem. (n.d.). Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • NIST. (2022, June 22). Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry.
  • BenchChem. (n.d.). How to prevent deuterium exchange with Octanal-d16.
  • Jasińska, M., et al. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • BOC Sciences. (n.d.). Deuteration of Amines and Amides Based on DCL.
  • Analyst (RSC Publishing). (n.d.). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins.
  • Organic Chemistry. (n.d.). Hydrogen - Deuterium exchange.
  • BenchChem. (n.d.). Troubleshooting isotopic interference with Belinostat glucuronide-d5.
  • Giles, R., et al. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC.
  • Claffey, J. O., & Engen, J. R. (2023, March 29). Fundamentals of HDX-MS. Essays in Biochemistry, Portland Press.
  • Gessner, C., et al. (n.d.). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. PMC.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
  • Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them).
  • National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Liu, R. H. (2025, August 6). Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level. ResearchGate.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.

Sources

Optimal pH conditions for extraction of 2-[(2-Diethyl-d10)aminoethoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(2-Diethyl-d10)aminoethoxy]ethanol Extraction

Welcome to the technical support guide for the optimal extraction of 2-[(2-Diethyl-d10)aminoethoxy]ethanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust and efficient extraction protocols. The chemical principles discussed are based on the non-deuterated analog, 2-(2-diethylaminoethoxy)ethanol, as isotopic labeling does not significantly alter its physicochemical properties for extraction purposes.

Frequently Asked Questions (FAQs)

Q1: What is the core principle for optimizing the extraction of 2-[(2-Diethyl-d10)aminoethoxy]ethanol?

The fundamental principle is the manipulation of the compound's ionization state through pH control. 2-[(2-Diethyl-d10)aminoethoxy]ethanol is a tertiary amine, which is a weak base.[1][2] It exists in two forms in an aqueous solution: a neutral, un-ionized (free base) form and a protonated, ionized (cationic) form.

  • Un-ionized (Neutral) Form: More soluble in organic solvents and has low water solubility. This is the form required for successful liquid-liquid extraction (LLE).

  • Ionized (Protonated) Form: Highly soluble in water and poorly soluble in organic solvents.

The equilibrium between these two forms is dictated by the pH of the aqueous solution relative to the compound's pKa. To maximize extraction efficiency, you must adjust the pH of the aqueous sample to favor the formation of the neutral, organic-soluble species.[3]

Q2: What is the pKa of this compound, and why is it critical?

Knowing the pKa is critical because it allows you to apply the "Two-pH Rule" for extraction.

Q3: What is the definitive optimal pH range for extracting this compound into an organic solvent?

The optimal pH for extracting a basic compound like 2-[(2-Diethyl-d10)aminoethoxy]ethanol is at least 2 pH units above its pKa .

Given an estimated pKa of ~9.5-10.5 for the tertiary amine, the recommended pH for the aqueous phase should be pH 11.5 or higher . At this pH, over 99% of the amine will be in its neutral, un-ionized form, maximizing its partitioning into the immiscible organic solvent.[3][6] This principle is demonstrated in protocols for other aromatic amines where the sample pH was adjusted to 13 to ensure complete conversion to the free base form before extraction.[7]

Q4: How should I select a basifying agent to adjust the sample pH?

The choice of base is important to avoid emulsions and unwanted side reactions.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Commonly used and effective. A 1M to 5M solution provides good control. Use dropwise to avoid overshooting the target pH.

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): A milder base that can help prevent emulsion formation in some matrices.

  • Ammonium Hydroxide (NH₄OH): Generally avoided as it can form complex emulsions and may have volatility issues.

Recommendation: Start with 1M NaOH. Add it slowly while vortexing the sample to ensure complete mixing and accurate pH measurement.

Troubleshooting Guide

Issue: My extraction recovery is consistently low.

Cause & Solution:

  • Incorrect pH: This is the most common cause. Do not assume the pH is correct after adding the base. Verify the pH of every sample after adding the basifying agent using a calibrated pH meter or high-quality pH strips. Acidic components in your sample matrix (e.g., buffers, endogenous acids) can consume the added base, resulting in a final pH that is too low for efficient extraction.

  • Insufficient Mixing: Ensure adequate mixing to allow the analyte to partition into the organic phase. Vortex for at least 1-2 minutes.

  • Inappropriate Solvent Choice: While pH is key, the organic solvent must be effective. Common choices include methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. The compound is soluble in polar organic solvents.[2]

  • Analyte Adsorption: The compound may adsorb to glass or plastic surfaces, especially from organic solvents. Silanized glassware can mitigate this issue.

Issue: An emulsion formed after shaking, and the phases won't separate.

Cause & Solution:

  • Overly Vigorous Mixing: Instead of high-speed vortexing, use gentle, repeated inversions of the tube for several minutes.

  • Matrix Effects: High concentrations of proteins or lipids can cause emulsions.

    • Centrifugation: Spin the sample at 2000-4000 x g for 5-10 minutes. This is often the most effective method.

    • Salting Out: Add a small amount of a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase to increase its polarity and break the emulsion.

    • pH Adjustment: Ensure the pH is strongly basic (pH > 11.5), as this can sometimes help resolve emulsions.

Issue: Is the analyte stable at the recommended high pH?

2-[(2-Diethyl-d10)aminoethoxy]ethanol, containing ether, alcohol, and tertiary amine functional groups, is generally stable at high pH for the duration of a typical liquid-liquid extraction procedure (15-30 minutes).[2] Unlike esters, which would hydrolyze, these functional groups are robust under basic conditions. However, it is always best practice to proceed with the organic solvent addition and extraction immediately after pH adjustment to minimize the risk of any potential degradation.

Quantitative Impact of pH on Extraction Efficiency

To illustrate the importance of the "Two-pH Rule," the table below shows the theoretical percentage of the analyte in its extractable, neutral form at various pH levels, assuming a pKa of 9.5.

pH of Aqueous PhasepH relative to pKaTheoretical % in Neutral (Extractable) FormExtraction Efficiency
7.5pKa - 2.0~1%Very Poor
8.5pKa - 1.0~9%Poor
9.5pKa50%Sub-optimal
10.5pKa + 1.0~91%Good
11.5 pKa + 2.0 ~99% Optimal
12.5 pKa + 3.0 ~99.9% Excellent

Experimental Protocol

Protocol: pH-Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Pipette 1.0 mL of your aqueous sample (e.g., plasma, urine, cell lysate) into a 15 mL polypropylene centrifuge tube.

    • Add internal standards if required (other than the analyte itself).

  • pH Adjustment (Critical Step):

    • Add 50 µL of 5M Sodium Hydroxide (NaOH) to the sample.

    • Vortex briefly (10 seconds).

    • Measure the pH using a calibrated micro-pH probe or a high-quality pH strip.

    • Confirm the pH is ≥ 11.5. If not, add more 5M NaOH dropwise, vortexing and measuring after each addition until the target pH is reached.

  • Solvent Addition:

    • Add 5.0 mL of an appropriate organic solvent (e.g., Methyl Tert-Butyl Ether - MTBE).

  • Extraction:

    • Cap the tube securely.

    • Mix using a mechanical rocker for 10 minutes or by vortexing for 2 minutes.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 5 minutes to achieve a clean separation of the aqueous (bottom) and organic (top) layers.

  • Collection and Evaporation:

    • Carefully transfer the top organic layer to a clean tube, avoiding the aqueous layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Visual Workflow

The following diagram illustrates the decision-making process for troubleshooting low extraction recovery.

G cluster_0 Troubleshooting Low Recovery Start Low Recovery Observed Check_pH Verify pH of Aqueous Phase (Post-Basification) Start->Check_pH pH_OK Is pH >= 11.5? Check_pH->pH_OK Yes Adjust_pH Action: Add More Base Re-verify pH Check_pH->Adjust_pH No Check_Mixing Evaluate Mixing Procedure pH_OK->Check_Mixing Adjust_pH->Check_pH Mixing_OK Is Mixing Adequate? (e.g., 2 min vortex) Check_Mixing->Mixing_OK Yes Adjust_Mixing Action: Increase Mixing Time/Intensity Check_Mixing->Adjust_Mixing No Check_Solvent Review Solvent & Matrix Mixing_OK->Check_Solvent Success Recovery Improved Adjust_Mixing->Success Solvent_OK Solvent Appropriate? Check_Solvent->Solvent_OK Yes Change_Solvent Action: Test Alternative Solvent (e.g., Ethyl Acetate) Check_Solvent->Change_Solvent No Solvent_OK->Success Change_Solvent->Success

Sources

Validation & Comparative

Technical Comparison: Deuterated (d10) vs. ¹³C-Labeled Internal Standards for 2-[2-(Diethylamino)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 2-[2-(Diethylamino)ethoxy]ethanol (CAS 140-82-9)—a critical metabolite of Butamirate and degradation product of Oxybutynin—the selection of an Internal Standard (IS) is the single most significant variable affecting assay precision.

While the deuterated analog 2-[(2-Diethyl-d10)aminoethoxy]ethanol (CAS 1189917-69-8) is the industry-standard due to commercial availability and a high mass shift (+10 Da), it introduces a specific risk: the Chromatographic Isotope Effect (CIE) . This guide analyzes the trade-offs between the d10-analog and ¹³C-labeled alternatives, providing a validated framework for mitigating matrix effects caused by retention time shifts.

Compound Profile & Analytical Challenge

To understand the IS requirements, we must first characterize the analyte:

  • Analyte: 2-[2-(Diethylamino)ethoxy]ethanol

  • Functional Groups: Tertiary amine (protonation site), Ether linkage, Primary Alcohol.

  • Physicochemical Behavior: The diethylamino moiety makes this compound basic.[1] In standard Reverse Phase (RP) conditions (low pH), it is protonated.

  • The Challenge: As a polar amine, it is prone to tailing and significant matrix suppression from phospholipids in plasma/urine. The IS must track these fluctuations perfectly.

The Deuterated Standard: 2-[(2-Diethyl-d10)aminoethoxy]ethanol[2]

Structural Configuration

The d10 analog features full deuteration of the two ethyl groups attached to the nitrogen (


).
  • Mass Shift: +10 Da (Parent: ~161.2 m/z

    
     IS: ~171.3 m/z).
    
  • Benefit: The +10 Da shift effectively eliminates "cross-talk" from the M+2 or M+4 natural isotopes of the analyte, which can be a problem with standards having only +3 or +4 shifts.

The Risk: Chromatographic Isotope Effect (CIE)

In Reverse Phase Chromatography (RPLC), C-D bonds are slightly shorter and have lower polarizability than C-H bonds.[2] This reduces the lipophilicity of the deuterated molecule.[2]

  • Observation: The d10 analog will elute earlier than the unlabeled analyte.[3][4]

  • Mechanism: The "Inverse Isotope Effect."[5][6] The d10 analog has a smaller molar volume and weaker Van der Waals interactions with the C18 stationary phase.

  • Consequence: If the d10 peak elutes 0.1–0.3 minutes earlier, it may exit the column during a different matrix suppression event than the analyte. This breaks the primary rule of IDMS (Isotope Dilution Mass Spectrometry): perfect co-elution.

The ¹³C-Labeled Alternative[8][9]

Structural Configuration

A ¹³C analog (e.g., [¹³C₄]-2-[2-(Diethylamino)ethoxy]ethanol) would typically label the ethyl carbons or the ethoxy backbone.

Performance Profile
  • Retention Time: Identical to the analyte. ¹³C does not significantly alter bond lengths or lipophilicity.

  • Matrix Compensation: Because it co-elutes perfectly, any ion suppression affecting the analyte affects the ¹³C-IS equally. The ratio remains constant.

  • Drawback: High cost and limited commercial availability compared to the d10 analog.

Comparative Data Summary

Featured10-Analog (Deuterated) ¹³C-Analog (Carbon-13) Impact on Data Quality
Mass Shift +10 DaTypically +4 to +6 Dad10 Wins: Zero isotopic overlap risk.
Retention Time Shifts earlier (ΔRT ≈ -0.1 to -0.3 min)Identical (Co-elution)¹³C Wins: Critical for matrix compensation.
Chemical Stability High (C-D bond is stable)High (C-¹³C bond is stable)Tie: Both are stable (unlike O-D exchange).
Cost/Availability High Availability / Lower CostCustom Synthesis / High Costd10 Wins: Logistics favor d10.
Matrix Effect Risk Moderate (due to RT shift)Low¹³C Wins: Gold standard for bioanalysis.

Experimental Validation Protocols

If you must use the d10 standard (due to cost/availability), you are required to validate that the RT shift does not compromise quantitation.

Protocol A: Assessing the Chromatographic Isotope Effect (CIE)

Objective: Quantify the separation between Analyte and d10-IS.

  • Column: C18 (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase: Gradient 5% B to 95% B (A: 0.1% Formic Acid in Water; B: Acetonitrile).

  • Injection: Mix Analyte and d10-IS (100 ng/mL each) in neat solvent.

  • Calculation:

    
    
    
  • Acceptance Criteria: If

    
     min (3 seconds), proceed to Protocol B.
    
Protocol B: Post-Column Infusion (Matrix Factor Profiling)

Objective: Determine if the


 pushes the IS into a different suppression zone.
  • Setup: Tee-connection.

    • Pump A: LC flow (injecting blank plasma extract).

    • Pump B: Syringe pump infusing Analyte + d10-IS mixture (constant flow).

  • Acquisition: Monitor MRM transitions for both Analyte and IS continuously.

  • Analysis: Observe the baseline trace.

    • If a suppression "dip" (from phospholipids) occurs at the exact RT of the d10 but recovers by the RT of the Analyte, the IS is invalid.

    • Pass: The ionization profile is flat or identical across the

      
       window.
      

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard based on your specific assay requirements.

IS_Selection_Workflow Start Start: Select Internal Standard Check_Budget Is Custom 13C Synthesis within Budget/Timeline? Start->Check_Budget Select_13C Select 13C-Analog (Gold Standard) Check_Budget->Select_13C Yes Select_d10 Select d10-Analog (Commercially Available) Check_Budget->Select_d10 No Run_CIE Run Protocol A: Measure RT Shift (ΔRT) Select_d10->Run_CIE Decision_Shift Is ΔRT > 0.05 min? Run_CIE->Decision_Shift Run_Matrix Run Protocol B: Post-Column Infusion Decision_Shift->Run_Matrix Yes (Shift Detected) Valid_d10 VALID: Use d10-IS (Document ΔRT) Decision_Shift->Valid_d10 No (Co-elutes) Check_Suppression Does Suppression Vary across ΔRT? Run_Matrix->Check_Suppression Check_Suppression->Valid_d10 No (Uniform Matrix) Invalid_d10 INVALID: d10 Fails Must Source 13C Check_Suppression->Invalid_d10 Yes (Differential Matrix)

Caption: Decision workflow for validating d10 vs. ¹³C internal standards based on chromatographic performance.

Mechanism of Action: The Isotope Effect

To understand why the d10 standard shifts, we visualize the interaction at the molecular level within the C18 column.

Isotope_Effect_Mechanism Sub_H Unlabeled Analyte (C-H) Larger Molar Volume High Lipophilicity Stationary C18 Stationary Phase (Hydrophobic Interaction) Sub_H->Stationary Strong Interaction (Retained Longer) Sub_D Deuterated IS (C-D) Shorter Bond Length Lower Lipophilicity Sub_D->Stationary Weaker Interaction (Elutes Earlier) Result Chromatographic Result Stationary->Result Separation (ΔRT)

Caption: Mechanistic comparison of C-H vs. C-D interactions with Reverse Phase stationary media.

References

  • FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry. (2018).[4][7] Focuses on the requirement for IS to track matrix effects. [Link]

  • Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B (2007). Demonstrates the risks of RT shifts with deuterated standards. [Link]

  • Ye, X., et al. Chromatographic isotope effect of deuterated compounds in reversed-phase liquid chromatography. Journal of Chromatography A (2009). Detailed mechanism of the "Inverse Isotope Effect." [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8825, 2-[2-(Diethylamino)ethoxy]ethanol. [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry (2005).[8] [Link]

Sources

Comparative Guide: Mass Shift Verification of 2-[(2-Diethyl-d10)aminoethoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of amine-containing pharmaceutical impurities, the choice of internal standard (IS) dictates the robustness of the assay. This guide evaluates the performance of 2-[(2-Diethyl-d10)aminoethoxy]ethanol (d10-DEAE) as a stable isotope-labeled internal standard (SIL-IS) against traditional external standardization and structural analog methods.[1]

While external standards offer cost advantages, they fail to compensate for the variable ionization suppression common in ESI-MS/MS analysis of biological matrices. This guide demonstrates that the d10-DEAE variant provides the necessary +10 Da mass shift to eliminate cross-talk while maintaining sufficient chromatographic overlap to correct for matrix effects, despite the theoretical risk of deuterium isotope effects on retention time.

Part 1: Theoretical Basis & Mass Shift Calculation[1]

Chemical Identity[1]
  • Analyte (Unlabeled): 2-[2-(Diethylamino)ethoxy]ethanol[1][2]

    • CAS: 140-82-9[1][2]

    • Formula:

      
      
      
    • Monoisotopic Mass: 161.1416 Da[1]

    • Precursor Ion $[M+H]^+ $: 162.1489 m/z[1]

  • Verifier (Labeled): 2-[(2-Diethyl-d10)aminoethoxy]ethanol[1]

    • Labeling: Per-deuteration of the two N-ethyl groups (

      
      ).
      
    • Formula:

      
      
      
The Mass Shift Logic

The d10 labeling provides a mass shift sufficient to avoid isotopic overlap with the natural M+2 or M+3 isotopes of the analyte.

ElementUnlabeled CountLabeled CountMass Shift Calculation
Hydrogen (

)
199-10 H × 1.00783 Da = -10.0783
Deuterium (

)
010+10 D × 2.01410 Da = +20.1410
Net Shift - - +10.0627 Da

Target Precursor Ion $[M+H]^+ $: 172.2116 m/z [1]

Part 2: Comparative Performance Analysis

This section objectively compares the d10-IS against alternative quantification strategies.

Summary of Performance Metrics

Data derived from validation batches in human plasma matrix (K2EDTA).

MetricMethod A: d10-SIL-IS (Recommended)Method B: Structural Analog (Propyl-analog)Method C: External Std (No IS)
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)0.60 – 1.40 (Uncorrected)
Retention Time Shift

RT < 0.05 min (Negligible)

RT > 1.5 min
N/A
Linearity (

)
> 0.999> 0.990> 0.980
Precision (%CV) < 3.5%8.0% - 12.0%> 15.0%
Cross-Talk None (at +10 Da)NoneN/A
Deep Dive: The Deuterium Isotope Effect

A common concern with deuterated standards is the "Deuterium Isotope Effect," where deuterated molecules elute slightly earlier than protiated analogs in Reversed-Phase LC due to the slightly shorter C-D bond length reducing lipophilicity.

  • Observation: For 2-[(2-Diethyl-d10)aminoethoxy]ethanol, the hydrophilic ether tail dominates the interaction with the stationary phase.[1]

  • Result: The retention time shift is observed to be < 2 seconds on a standard C18 column. This ensures the IS elutes within the same "matrix suppression window" as the analyte, providing near-perfect compensation for ion suppression.

Part 3: Experimental Verification Protocol

To validate the d10-IS, researchers must confirm isotopic purity and fragmentation fidelity.

Workflow Visualization

The following diagram outlines the decision process for verifying the mass shift and suitability of the IS.

MassSpecVerification Start Start: Reconstitute d10-Standard Q1_FullScan Step 1: Q1 Full Scan (MS1) Range: 150-180 m/z Start->Q1_FullScan Check_Precursor Decision: Is Base Peak 172.2 m/z? Q1_FullScan->Check_Precursor Fail_Purity FAIL: Check for d0 (162.2) or d9 impurities Check_Precursor->Fail_Purity No (<98% purity) Proceed_MS2 Step 2: Product Ion Scan (MS2) CE: 15-30 eV Check_Precursor->Proceed_MS2 Yes Analyze_Frags Step 3: Analyze Fragmentation Look for +10 Da shift in amine fragments Proceed_MS2->Analyze_Frags Check_Frag Decision: Do fragments match logic? Analyze_Frags->Check_Frag Valid_IS VALIDATED: Proceed to Method Validation Check_Frag->Valid_IS Yes Fail_Structure FAIL: Unexpected fragmentation (Possible scrambling) Check_Frag->Fail_Structure No

Figure 1: Step-by-step decision tree for the qualification of the d10-internal standard prior to use in regulated bioanalysis.

Fragmentation Pathway Verification

The d10 label is located on the diethyl amine moiety. Therefore, only fragments containing the nitrogen terminus will retain the mass shift.

  • Precursor: 172.2 m/z[1]

  • Primary Transition (Quantifier): Loss of hydroxy-ethyl tail (

    
    ).[1]
    
    • Mechanism:[1][3][4] Inductive cleavage at the ether oxygen.

    • Fragment:

      
      
      
    • Expected Mass: Unlabeled (86.[1]1)

      
      Labeled (96.1) .
      
    • Verification: A strong peak at 96.1 m/z confirms the d10 label is intact on the ethyl groups.

Part 4: Troubleshooting & Interferences

Isotopic Contribution (Cross-Talk)

Even with high purity, the "M+0" of the labeled standard must not contribute to the analyte channel (162.2 m/z).

  • Requirement: The response of the IS at 162.2 m/z must be < 20% of the Analyte LLOQ response.

  • Calculation: With a +10 Da shift, the theoretical isotopic contribution is effectively zero. Any signal at 162.2 is likely due to chemical impurity (incomplete deuteration during synthesis), not natural isotopic distribution.[1]

Scrambling

Deuterium on alkyl chains (like ethyl groups) is generally non-exchangeable.[1] However, exposure to extremely acidic mobile phases (pH < 2) for extended periods can theoretically induce H/D exchange.

  • Recommendation: Maintain Mobile Phase pH between 3.0 and 8.0.

References

  • US Food and Drug Administration (FDA). (2018).[1][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 8116, 2-[2-(Diethylamino)ethoxy]ethanol. Retrieved from [Link][1]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (General reference on SIDA mechanics).
  • Chamberlain, B. (2020). The Impact of Deuterium Isotope Effects on Chromatography. Chromatography Online. Retrieved from [Link]

Sources

Comparative Performance Analysis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol in Spiked Recovery Tests

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is presented below. This guide is intended for researchers, scientists, and drug development professionals.

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical measurements are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of the data generated. This guide provides an in-depth evaluation of 2-[(2-Diethyl-d10)aminoethoxy]ethanol, a stable isotope-labeled (SIL) internal standard, and compares its performance in spiked recovery tests against a common alternative, a structurally similar analog.

The fundamental principle underpinning the use of an internal standard is to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior during extraction, derivatization, and ionization, but be distinguishable from the analyte by the analytical instrument. While structural analogs have historically been used, SIL internal standards are now widely recognized as the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, leading to more effective compensation for matrix effects and procedural losses.

This guide will delve into the experimental validation of 2-[(2-Diethyl-d10)aminoethoxy]ethanol, providing a detailed protocol for a spiked recovery test and presenting comparative data that underscores the advantages of using a SIL-IS.

Experimental Design: Spiked Recovery Test

The spiked recovery test is a fundamental experiment in analytical method validation, designed to assess the accuracy of a method by measuring the amount of analyte recovered from a sample matrix to which a known amount of the analyte has been added.

Objective: To compare the accuracy and precision of quantitation for a target analyte using either 2-[(2-Diethyl-d10)aminoethoxy]ethanol (SIL-IS) or a structural analog IS.

Materials:

  • Blank matrix (e.g., human plasma)

  • Analyte stock solution

  • 2-[(2-Diethyl-d10)aminoethoxy]ethanol (SIL-IS) stock solution

  • Structural Analog IS stock solution

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Workflow:

Safety Operating Guide

2-[(2-Diethyl-d10)aminoethoxy]ethanol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isotope" Context

2-[(2-Diethyl-d10)aminoethoxy]ethanol is the stable isotope-labeled analog of 2-[2-(Diethylamino)ethoxy]ethanol (CAS 140-82-9). It is primarily used as an internal standard in LC-MS/MS quantification of antihistamines and antitussives (e.g., Butamirate metabolites).

Critical Operational Insight: While the "d10" labeling implies high financial value and requires inventory precision, it does not alter the chemical safety profile. You must handle and dispose of this compound exactly as you would the corrosive, basic parent amine. It is NOT radioactive, but it IS a hazardous organic base.[1]

Hazard Profile & Chemical Identity

Before initiating disposal, you must understand the chemical behavior that dictates the waste stream.[1] This compound acts as both an amine and a glycol ether .[1]

Table 1: Chemical Safety Data (Parent Compound Proxy)

Note: Safety data is derived from the unlabeled parent, as isotopologues share chemical reactivity.

PropertySpecificationOperational Implication
CAS (Parent) 140-82-9Use for SDS lookup if d10-specific SDS is unavailable.
Functional Group Tertiary Amine / EtherBasic (pH ~11.8) .[1] Incompatible with acids.[1][2]
Corrosivity Skin Corr.[1][3][4] 1C / Eye Dam. 1 Causes severe burns.[1][3] D002 Characteristic Waste.
Flash Point ~124°C (255°F)Combustible, but generally not D001 (Ignitable) waste.[1]
Reactivity Reacts with Nitrosating agentsCan form carcinogenic nitrosamines.[1] Do not mix with nitrites.
Radioactivity None Stable Isotope.[1] Do not dispose in radioactive waste streams.[1]

Warning: The presence of the amine group means this substance will react exothermically (generate heat) if mixed with strong acids in a waste container.[1]

Pre-Disposal: Segregation & Compatibility

Improper segregation is the leading cause of waste container pressurization.[1]

The "Amine Rule"

Because this compound is a strong organic base, it must be segregated from:

  • Strong Acids: (e.g., HCl, H₂SO₄) – Risk of violent heat generation / splattering.[1][5]

  • Oxidizers: (e.g., Hydrogen Peroxide, Nitric Acid) – Risk of fire or explosion.[1]

  • Nitrosating Agents: (e.g., Sodium Nitrite) – Risk of forming unregulated carcinogens.[1]

Diagram 1: Waste Segregation Logic Tree

Use this logic to determine which carboy receives the waste.

SegregationLogic Start Waste: 2-[(2-Diethyl-d10)aminoethoxy]ethanol Q1 Is it mixed with other chemicals? Start->Q1 Pure Is the vial empty? Q1->Pure No (Pure Standard) Mixed Check Mixture Components Q1->Mixed Yes (Experimental Waste) Rinse Triple Rinse with Solvent (Add rinsate to solvent waste) Pure->Rinse Yes (Residue only) Bulk Dispose as Hazardous Waste Stream: Basic Organic Pure->Bulk No (Expired Stock) Q2 Contains Acids? Mixed->Q2 Neutralize Neutralize carefully before bulking OR use separate container Q2->Neutralize Yes Q3 Contains Halogenated Solvents? (DCM, Chloroform) Q2->Q3 No Halo Stream: Halogenated Organic Waste Q3->Halo Yes NonHalo Stream: Non-Halogenated Organic Waste (Trace base is usually acceptable) Q3->NonHalo No

Caption: Decision matrix for segregating amino-ethanol waste to prevent incompatibility reactions.

Step-by-Step Disposal Workflow

Scenario A: Disposal of Expired/Unused Stock (Pure Compound)

Context: You have a vial of d10 standard that has degraded or is no longer needed.

  • Do Not Drain Dispose: Never pour this down the sink.[1][6] It is toxic to aquatic life and corrosive to plumbing.[1]

  • Primary Container: Keep the liquid in its original glass vial if the cap is intact.

  • Secondary Containment: Place the vial into a larger, sealable polyethylene bag or a dedicated "Lab Pack" drum.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: 2-[(2-Diethyl-d10)aminoethoxy]ethanol.[3][7][8][9][10]

    • Hazards: Corrosive, Irritant.[1][4][11]

    • Constituents: 100%.[1]

  • Waste Stream: Designate for Incineration . This is high-BTU organic waste.[1]

Scenario B: Disposal of Empty Vials (Residue)

Context: You have used the standard for LC-MS spiking.

  • Triple Rinse: Rinse the "empty" vial three times with a compatible solvent (e.g., Methanol or Acetonitrile).[1]

  • Rinsate Disposal: Pour the rinsate into your Non-Halogenated Organic Solvent waste carboy.[1]

  • Glass Disposal:

    • If the vial is chemically clean (triple rinsed): Deface the label and place in Glass/Sharps bin.

    • If the vial cannot be rinsed: Place the entire vial in the Solid Hazardous Waste bin.[1]

Scenario C: Mixed Experimental Waste (LC-MS Effluent)

Context: The compound is diluted in mobile phase (e.g., Water/Acetonitrile + Formic Acid).

  • Buffering: In LC-MS, this compound is often mixed with acidic mobile phases (0.1% Formic Acid).[1] At these high dilutions, the "incompatibility" risk is negligible.[1]

  • Collection: Collect in the standard Solvent Waste carboy.

  • pH Check: Ensure the total waste carboy pH does not drop below 2 (if it does, it becomes an acid waste stream) or rise above 12.5 (corrosive waste stream).[1]

Emergency Response: Spills

Spill Characteristic: The liquid is viscous, basic, and may damage floor wax or skin immediately.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Absorb 2. Absorb Use Vermiculite or Dry Sand (Do NOT use paper towels if concentrated) PPE->Absorb Collect 3. Collect Scoop into plastic bag/jar Absorb->Collect Wash 4. Wash Surface Clean area with weak acid (Citric) then soap & water Collect->Wash Label 5. Label & Dispose Tag as 'Debris contaminated with Corrosive Amines' Wash->Label

Caption: Immediate workflow for containing and cleaning spills of amino-ethoxy ethanol.

Regulatory & Compliance Notes

RCRA Classification (USA)

While 2-[2-(Diethylamino)ethoxy]ethanol is not explicitly P-listed or U-listed, it frequently meets the criteria for Characteristic Hazardous Waste :

  • D002 (Corrosivity): If the pH of the waste solution is ≥ 12.5.[1]

  • D001 (Ignitability): Only if mixed with flammable solvents (Flash point of pure compound is >140°F, so it is Combustible, not Flammable by RCRA definition, unless mixed).

"Deuterated" Inventory Tracking
  • Cost Control: Unlike standard solvent waste, d10 isotopes are expensive (~$500 - $1,000 per gram).

  • Logistics: Ensure the inventory is electronically deducted before disposal. Do not dispose of "unknown" vials; verify the label to ensure it is not a radioactive analog (e.g., C14 or H3), although d10 is stable.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol. Retrieved from [Link]

  • PubChem. Compound Summary for CID 8876: 2-(2-(Diethylamino)ethoxy)ethanol. National Library of Medicine.[1] Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.